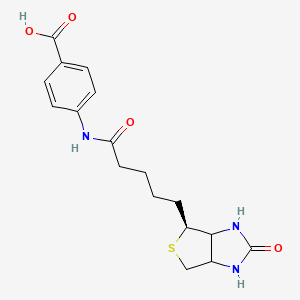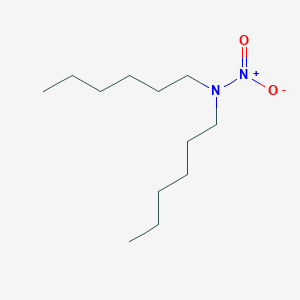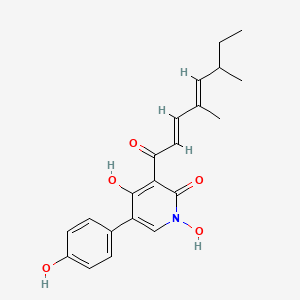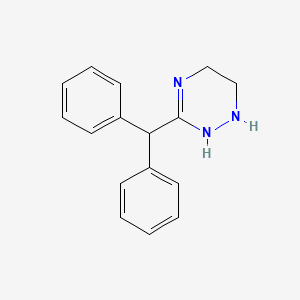
N-(+)-Biotinyl-4-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(+)-Biotinyl-4-aminobenzoic acid typically involves the coupling of biotin with 4-aminobenzoic acid. One common method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, which then reacts with the amino group of 4-aminobenzoic acid to form an amide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of automated peptide synthesizers can facilitate the coupling reaction, allowing for the production of large quantities of the compound with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(+)-Biotinyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring of 4-aminobenzoic acid can be oxidized under certain conditions, leading to the formation of quinonoid structures.
Reduction: The nitro group of 4-aminobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to quinonoid structures, while reduction of the nitro group results in the formation of an amino group.
Applications De Recherche Scientifique
N-(+)-Biotinyl-4-aminobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The biotin moiety allows for the compound to be used in biotin-streptavidin binding assays, which are commonly employed in molecular biology for the detection and purification of biomolecules.
Industry: It is used in the production of biotinylated compounds for various industrial applications, including the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of N-(+)-Biotinyl-4-aminobenzoic acid is primarily related to its biotin moiety. Biotin is known to bind with high affinity to streptavidin and avidin, proteins that are commonly used in biochemical assays. This strong binding interaction allows for the compound to be used in various applications, such as the immobilization of biomolecules on solid supports and the detection of target molecules in complex mixtures.
Comparaison Avec Des Composés Similaires
N-(+)-Biotinyl-4-aminobenzoic acid can be compared to other biotinylated compounds, such as:
Biotinyl-6-aminohexanoic acid: This compound has a longer linker between the biotin and the amino group, which can provide greater flexibility in certain applications.
Biotinyl-4-aminobenzoic acid sodium salt: This compound is similar in structure but includes a sodium salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of biotin and 4-aminobenzoic acid, which provides a balance of properties that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C17H21N3O4S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |
Clé InChI |
PVMDAMXGKHIMSQ-OWYJLGKBSA-N |
SMILES isomérique |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)




![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)

![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)

